molecular formula C10H9F3N2 B2692019 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile CAS No. 1824280-45-6

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile

Cat. No.: B2692019
CAS No.: 1824280-45-6
M. Wt: 214.191
InChI Key: XCFRGHCPQMJDLT-UHFFFAOYSA-N
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Description

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethyl group bearing a methylamino moiety. This structure combines the electron-withdrawing properties of the trifluoromethyl group and the polar nitrile, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[2,2,2-trifluoro-1-(methylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-15-9(10(11,12)13)8-4-2-7(6-14)3-5-8/h2-5,9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRGHCPQMJDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824280-45-6
Record name 4-[2,2,2-trifluoro-1-(methylamino)ethyl]benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Cyanobenzaldehyde+2,2,2-TrifluoroethylamineThis compound\text{4-Cyanobenzaldehyde} + \text{2,2,2-Trifluoroethylamine} \rightarrow \text{this compound} 4-Cyanobenzaldehyde+2,2,2-Trifluoroethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications References
This compound (Target Compound) C₁₀H₁₀F₃N₂ 214.20 (calc.) -CN (para), -CF₃-CH(NHCH₃)- (ethyl chain) Potential kinase inhibition; high lipophilicity N/A
4-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile C₉H₇F₃N₂ 200.16 -CN (para), -CF₃-CH(NH₂)- (ethyl chain) Chiral amine; intermediate in drug synthesis
4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile C₁₀H₆F₆N₂ 292.16 -CN (para), -CF₃-CH₂-NH-; -CF₃ (ortho) Dual trifluoromethyl groups enhance metabolic stability
Benzonitrile, 4-(methylamino)-2-(trifluoromethyl)- C₉H₇F₃N₂ 200.16 -CN (para), -NHCH₃; -CF₃ (ortho) Structural isomer; potential serotonin modulator
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 -CN (ortho), -CH₂-NH- linked to 2-chlorophenyl Chlorine substituent enhances electrophilic reactivity
4-{[(1R,2S)-1,2-Dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile C₁₈H₁₅F₃N₂O₅ 408.32 -CN (para), -CF₃; complex dihydroxypropyl-nitrophenoxy chain Experimental drug (DB07421); kinase inhibitor

Key Comparative Insights :

Structural Variations: Substituent Position: The target compound’s trifluoroethyl-methylamino group is para to the nitrile, whereas analogs like ’s compound place substituents at ortho positions, altering steric and electronic profiles. Chirality: ’s compound is chiral (R-configuration), which may confer selectivity in biological interactions compared to the target compound’s non-chiral structure.

Molecular Weight: Complex derivatives like ’s experimental drug (MW 408.32) exceed the target compound’s MW, impacting bioavailability.

Biological Activity: Enzyme Inhibition: ’s compound targets kinases via its nitrophenoxy and dihydroxypropyl groups, while the target compound’s simpler structure may favor interactions with smaller binding pockets (e.g., neurotransmitter receptors). Metabolic Stability: Fluorine-rich compounds (e.g., ) resist oxidative metabolism, whereas chlorine-containing analogs () may form reactive metabolites.

Synthetic Accessibility :

  • The target compound could be synthesized via reductive amination of 4-(2,2,2-trifluoroacetyl)benzonitrile with methylamine, analogous to methods in . In contrast, ’s compound requires multi-step functionalization of the propyl chain.

Biological Activity

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile (CAS No. 1824280-45-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group which enhances its lipophilicity, potentially leading to increased membrane permeability. The molecular formula is C10H9F3N2C_{10}H_{9}F_{3}N_{2}, with a molecular weight of 214.19 g/mol. The InChI key for this compound is XCFRGHCPQMJDLT-UHFFFAOYSA-N .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The trifluoromethyl group may facilitate binding to specific receptors or enzymes due to enhanced hydrophobic interactions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets are yet to be fully characterized.

Anticancer Properties

Research has indicated potential anticancer properties for this compound. In vitro studies demonstrated that derivatives of similar structures have shown efficacy against various cancer cell lines:

  • Case Study : A study on related compounds revealed IC50 values in the nanomolar range against breast cancer cell lines . This suggests that modifications in the benzonitrile structure can lead to enhanced anticancer activity.

Neuropharmacological Effects

The compound's ability to penetrate the blood-brain barrier due to its lipophilicity suggests potential applications in neuropharmacology:

  • Animal Studies : Biodistribution studies using radiolabeled analogs showed significant accumulation in brain regions associated with emotional regulation and stress response, indicating possible effects on mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
4-[2,2,2-Trifluoroethyl]benzonitrileTrifluoroethyl groupModerate anticancer activity
4-[2,2,2-Trifluoro-1-(dimethylamino)ethyl]benzonitrileDimethylamino substitutionEnhanced receptor binding affinity

This table illustrates how variations in the substituents influence biological activity and receptor interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-cyanobenzaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. This method ensures high yield and purity necessary for biological testing.

Pharmacological Studies

A range of pharmacological studies is ongoing to further elucidate the compound's potential therapeutic applications. Current research focuses on:

  • In Vivo Efficacy : Evaluating the effectiveness of the compound in animal models for various diseases.
  • Toxicological Assessments : Understanding the safety profile through comprehensive toxicological evaluations.

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